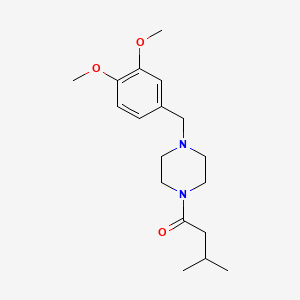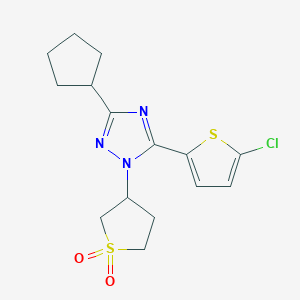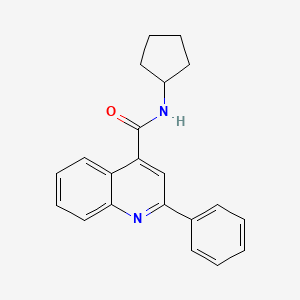
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as Ro 64-6198, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules that play a role in pain, inflammation, and other physiological processes. Ro 64-6198 has been widely studied for its potential therapeutic applications in pain management, anxiety, and other conditions.
Mechanism of Action
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 works by inhibiting FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids bind to cannabinoid receptors in the brain and other tissues, leading to a variety of physiological effects. By inhibiting FAAH, 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 enhances the activity of the endocannabinoid system, which may underlie its therapeutic effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has been shown to have a variety of effects on the body, including reducing pain and inflammation, reducing anxiety and depression-like behaviors, and reducing drug seeking behavior in addiction models. It has also been shown to have effects on other physiological processes, such as blood pressure and body temperature.
Advantages and Limitations for Lab Experiments
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has some limitations, including its relatively short half-life and the need for careful dosing to avoid unwanted effects.
Future Directions
There are several potential future directions for research on 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 and related compounds. One area of interest is the development of more potent and selective FAAH inhibitors with longer half-lives and fewer side effects. Another area of interest is the study of the endocannabinoid system in various disease states, such as chronic pain and anxiety disorders. Finally, there is interest in the development of 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 as a potential therapeutic agent for various conditions, including pain, anxiety, and addiction.
Synthesis Methods
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 can be synthesized using a multi-step process that involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base catalyst. The resulting product can be purified using chromatography and other techniques.
Scientific Research Applications
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has been shown to reduce pain and inflammation, and to have anxiolytic and antidepressant effects. It has also been studied for its potential role in addiction and substance abuse.
properties
IUPAC Name |
1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14(2)11-18(21)20-9-7-19(8-10-20)13-15-5-6-16(22-3)17(12-15)23-4/h5-6,12,14H,7-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIMYISFGQJWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(2-hydroxyethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]urea](/img/structure/B5689058.png)
![2-ethyl-8-(1,2,3,4-tetrahydronaphthalen-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5689065.png)
![4-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5689067.png)




![5-[(4-bromobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5689121.png)
![(1S*,5R*)-3-isonicotinoyl-6-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5689142.png)


![4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5689156.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5689160.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5689162.png)